4-Chloro-6,7-difluoro-2-methylquinazoline
Description
Structure
2D Structure
Properties
IUPAC Name |
4-chloro-6,7-difluoro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-8-3-7(12)6(11)2-5(8)9(10)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFBKSMJOVROCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674258 | |
| Record name | 4-Chloro-6,7-difluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887592-02-1 | |
| Record name | 4-Chloro-6,7-difluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-difluoro-2-methylquinazoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-6,7-difluoroquinazoline with methylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-difluoro-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while oxidation and reduction can lead to quinazoline derivatives with different oxidation states .
Scientific Research Applications
4-Chloro-6,7-difluoro-2-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of advanced materials with specific properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-6,7-difluoro-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
Reactivity Trends :
Biological Activity
4-Chloro-6,7-difluoro-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of both chloro and difluoro groups, which significantly influence its chemical reactivity and biological interactions. The molecular formula is , and its structural configuration allows for potential interactions with various biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects. For instance, it has been noted that compounds within the quinazoline class often exhibit kinase inhibitory activities, which are crucial in cancer therapy .
Biological Activity Overview
| Activity | Description |
|---|---|
| Anticancer | Exhibits significant potential against various cancer cell lines by inhibiting specific kinases. |
| Antimicrobial | Demonstrates activity against bacterial strains, suggesting potential for antibiotic development. |
| Insecticidal | Effective against agricultural pests such as the two-spotted spider mite and brown planthopper. |
| Anti-inflammatory | May modulate inflammatory pathways, indicating potential therapeutic use in inflammatory diseases. |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted the compound's efficacy in inhibiting NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is linked to several cancers including colorectal and breast cancer. The inhibition of NAMPT was associated with reduced tumor growth in preclinical models .
- Insecticidal Properties : Research indicated that this compound exhibits potent insecticidal activity against common agricultural pests. This finding positions the compound as a promising candidate for agrochemical applications .
- Antimicrobial Effects : In vitro assays demonstrated that the compound has significant antibacterial properties against multiple strains, suggesting its potential as a new antibiotic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features |
|---|---|
| 4-Chloro-6,7-dimethoxy-2-methylquinazoline | Contains methoxy groups instead of fluorine; different biological activity profile. |
| 4-Chloro-6,7-difluoroquinazoline | Lacks methyl group at the 2-position; may exhibit different reactivity and potency. |
The presence of both chloro and difluoro groups in this compound enhances its reactivity and specificity towards biological targets compared to other derivatives.
Q & A
Q. Table 1: Analytical Parameters
| Technique | Parameters | Key Observations |
|---|---|---|
| ¹⁹F NMR | 400 MHz, CDCl₃ | Doublets for 6-F and 7-F (J = 8–12 Hz) |
| HPLC-MS | C18, 0.1% FA | Retention time: 6.8 min; Purity: 97% |
How can selective functionalization of the chloro group be achieved without affecting fluorine substituents?
Level: Advanced
Answer:
The chloro group at position 4 is more reactive than fluorine due to lower bond dissociation energy. Strategies include:
- Nucleophilic Aromatic Substitution (SNAr) : Use NH₃/amines in DMF at 80–100°C to replace Cl with amino groups. Fluorine’s electron-withdrawing effect activates the site but remains inert under these conditions .
- Cross-Coupling : Employ Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O (e.g., Suzuki reaction) for C-C bond formation. Pre-coordinate Cl to Pd for selective activation .
Validation : Track reaction progress via LC-MS and isolate products via flash chromatography.
How to resolve discrepancies in reported reactivity of this compound under acidic vs. basic conditions?
Level: Advanced
Answer:
Contradictions may arise from solvent effects or impurity profiles. Methodological approaches:
- Controlled Stability Studies :
- Expose the compound to pH 2–12 buffers at 25°C/40°C. Monitor degradation via HPLC every 24 hrs. Acidic conditions may hydrolyze Cl, while basic media could deprotonate methyl groups .
- Impurity Profiling : Compare with EP/USP standards (e.g., midazolam-related impurities in ) to identify byproducts like dehalogenated quinazolines .
Recommendation : Use anhydrous solvents and inert atmospheres to minimize hydrolysis during synthesis.
What computational methods predict substituent effects on the quinazoline core?
Level: Advanced
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electron density. Fluorine’s electronegativity increases ring polarization, enhancing Cl’s susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water to predict aggregation or solubility limitations .
Application : Use Gaussian or ORCA software to correlate computational data with experimental reactivity (e.g., reaction rates in SNAr).
How does the methyl group at position 2 influence steric and electronic properties?
Level: Advanced
Answer:
- Steric Effects : The 2-methyl group hinders planarization, reducing π-stacking in solid-state (confirmed via XRD in ). This increases solubility in non-polar solvents .
- Electronic Effects : Methyl’s electron-donating nature slightly counteracts fluorine’s electron withdrawal, stabilizing the quinazoline core against ring-opening reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
